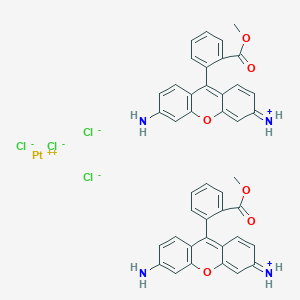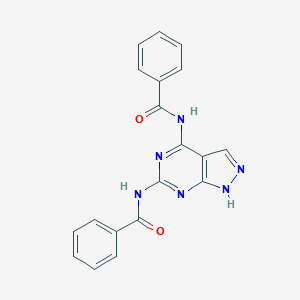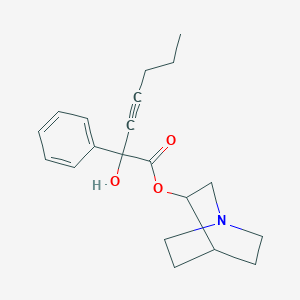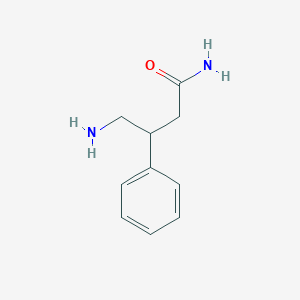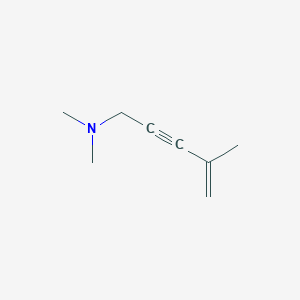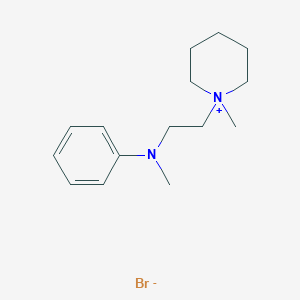
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide, also known as MMAP, is a chemical compound that has been widely used in scientific research. MMAP is a quaternary ammonium compound that belongs to the class of piperidinium salts. It is a white crystalline powder that is soluble in water.
Mecanismo De Acción
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide acts as a potent agonist of nAChRs, specifically the alpha7 subtype. It binds to the receptor and activates it, leading to the influx of calcium ions into the cells. This activation can lead to various downstream effects, including the release of neurotransmitters and modulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide has been shown to have a variety of biochemical and physiological effects. It has been found to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. It has also been shown to have analgesic effects, making it a potential candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide in lab experiments is its high potency and selectivity for the alpha7 nAChR. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, one limitation is that 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide is a relatively expensive compound, which may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for research involving 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide. One area of interest is its potential use as a therapeutic agent for various neurological and inflammatory disorders. Another area of interest is its potential use as a tool for studying the role of nAChRs in various physiological processes. Additionally, there is ongoing research into the development of new compounds that are based on the structure of 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide and may have improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide involves the reaction between N-methylaniline and 1-methylpiperidine in the presence of bromine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide has been used in various scientific research applications, including neuroscience, pharmacology, and biochemistry. It is commonly used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development.
Propiedades
Número CAS |
102207-35-2 |
|---|---|
Nombre del producto |
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide |
Fórmula molecular |
C15H25BrN2 |
Peso molecular |
313.28 g/mol |
Nombre IUPAC |
N-methyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C15H25N2.BrH/c1-16(15-9-5-3-6-10-15)11-14-17(2)12-7-4-8-13-17;/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YPXJGFWSLIFKBO-UHFFFAOYSA-M |
SMILES |
CN(CC[N+]1(CCCCC1)C)C2=CC=CC=C2.[Br-] |
SMILES canónico |
CN(CC[N+]1(CCCCC1)C)C2=CC=CC=C2.[Br-] |
Sinónimos |
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)

